molecular formula C14H8O8S2 B13107270 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- CAS No. 82-48-4

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-

Cat. No.: B13107270
CAS No.: 82-48-4
M. Wt: 368.3 g/mol
InChI Key: IJNPIHLZSZCGOC-UHFFFAOYSA-N
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Description

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C14H8O8S2. It is also known by other names such as 1,8-Anthraquinonedisulfonic acid and 9,10-Dioxo-9,10-dihydro-1,8-anthracenedisulfonic acid . This compound is characterized by its anthracene backbone with sulfonic acid groups at the 1 and 8 positions and keto groups at the 9 and 10 positions.

Preparation Methods

The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- typically involves the sulfonation of anthraquinone. The reaction is carried out by treating anthraquinone with sulfuric acid or oleum under controlled conditions . The reaction conditions, such as temperature and concentration of sulfuric acid, play a crucial role in determining the yield and purity of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and DNA. The sulfonic acid groups enhance its solubility in aqueous environments, facilitating its interaction with biological molecules. The keto groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- can be compared with other similar compounds such as:

The uniqueness of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

82-48-4

Molecular Formula

C14H8O8S2

Molecular Weight

368.3 g/mol

IUPAC Name

9,10-dioxoanthracene-1,8-disulfonic acid

InChI

InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)

InChI Key

IJNPIHLZSZCGOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O

Origin of Product

United States

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